molecular formula C16H15N3OS B11285816 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

Cat. No.: B11285816
M. Wt: 297.4 g/mol
InChI Key: RBZLQWRXPZKIKU-UHFFFAOYSA-N
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Description

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[5,4-B]pyridine moiety, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide typically involves the construction of the thiazolo[5,4-B]pyridine core followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazolo[5,4-B]pyridine ring system. This intermediate can then be further functionalized through various coupling reactions to introduce the phenyl and butanamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and survival pathways, making it a potential anti-cancer agent .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C16H15N3OS/c1-2-5-14(20)18-12-7-3-6-11(10-12)15-19-13-8-4-9-17-16(13)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,20)

InChI Key

RBZLQWRXPZKIKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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